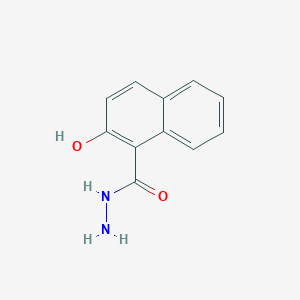

2-Hydroxynaphthalene-1-carbohydrazide

Descripción general

Descripción

2-Hydroxynaphthalene-1-carbohydrazide is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65883. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1. Application in Bioimaging and Chemosensing

2-Hydroxynaphthalene-1-carbohydrazide derivatives have been utilized as fluorogenic chemosensors, particularly for the detection of Cu2+ ions. Such chemosensors, synthesized from Tris(4-formylphenyl)amine and 1-hydroxynaphthalene-2-carbohydrazide, demonstrate high selectivity and sensitivity, effectively distinguishing Cu2+ ions from other common metal ions. These compounds also exhibit potential as bio-imaging fluorescent probes, notably in detecting Cu2+ ions within human cervical HeLa cancer cell lines (Anbu, Shanmugaraju, Ravishankaran, Karande, & Mukherjee, 2012).

Mecanismo De Acción

Target of Action

The primary target of 2-Hydroxynaphthalene-1-carbohydrazide is C-Jun N-terminal kinases (JNKs) . JNKs are crucial proteins involved in signal transduction, a complex signaling process that involves multiple interactions and different functions .

Mode of Action

This compound interacts with its target, JNKs, leading to alterations in gene expression, enzyme activities, and different cellular functions . This interaction affects cellular behavior like metabolism, proliferation, differentiation, and cell survival .

Biochemical Pathways

The compound’s interaction with JNKs affects the JNK-mediated pathways. These pathways can detect, integrate, and amplify various external signals, leading to alterations in gene expression, enzyme activities, and different cellular functions . The changes in these pathways can affect cellular behavior, including metabolism, proliferation, differentiation, and cell survival .

Result of Action

The interaction of this compound with JNKs can lead to alterations in gene expression, enzyme activities, and different cellular functions . These changes can affect cellular behavior, including metabolism, proliferation, differentiation, and cell survival . Some compounds, such as 4p and 5k, have been identified as potential inhibitors of JNK protein .

Análisis Bioquímico

Biochemical Properties

2-Hydroxynaphthalene-1-carbohydrazide plays a crucial role in biochemical reactions, particularly in the formation of metal complexes. It interacts with various enzymes, proteins, and other biomolecules through its functional groups. For instance, it has been shown to form complexes with metal ions such as chromium, iron, manganese, cobalt, nickel, and copper . These interactions often involve the phenolic oxygen, azomethine nitrogen, and enolic oxygen atoms of this compound, which act as binding sites for the metal ions. These metal complexes exhibit significant biological activities, including antimicrobial properties .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by interacting with cellular enzymes and proteins. For example, the compound has shown promising antimicrobial activity against bacterial species such as Escherichia coli, Salmonella typhi, Staphylococcus aureus, and Bacillus subtilis, as well as fungal species like Candida albicans and Aspergillus niger . These interactions can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism, ultimately affecting cell survival and proliferation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming stable complexes with metal ions, which in turn interact with the active sites of enzymes. This can lead to changes in enzyme activity and subsequent alterations in metabolic pathways. Additionally, this compound has been shown to affect gene expression by interacting with DNA and RNA polymerases, thereby influencing transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound and its metal complexes exhibit stability under various conditions, but their biological activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained antimicrobial activity and possible cytotoxicity at higher concentrations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit beneficial antimicrobial properties without significant toxicity. At higher doses, it can cause adverse effects, including cytotoxicity and potential organ damage . Threshold effects have been noted, where the compound’s biological activity increases with dosage up to a certain point, beyond which toxicity becomes a concern.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its interactions with metal ions. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity through its metal complexes. Enzymes such as adenylate kinase, peptide deformylase, and DNA polymerase have been identified as targets of this compound, leading to changes in metabolic processes and cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transport proteins. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biological effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration and energy production . Additionally, its presence in the nucleus can influence gene expression and DNA replication processes.

Propiedades

IUPAC Name |

2-hydroxynaphthalene-1-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c12-13-11(15)10-8-4-2-1-3-7(8)5-6-9(10)14/h1-6,14H,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOTZUQUEPHOHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70289961 | |

| Record name | 2-hydroxynaphthalene-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7248-26-2 | |

| Record name | NSC65883 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxynaphthalene-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Methyl(phenyl)amino]-4-oxobutanoic acid](/img/structure/B1347259.png)